Higher Lipophilicity (LogP) Drives Superior Predicted Membrane Permeability vs. Primary Amide Analog
The target compound (N-methylcarboxamide) has a computed LogP of 0.76, whereas the primary amide analog (CAS 1316226-13-7) has a computed LogP of 0.53 [1][2]. This represents a 43% higher value on the logarithmic scale, which class-level evidence suggests can translate to measurably greater passive membrane permeability and blood-brain barrier (BBB) penetration potential [3].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.76 (JChem computation) |
| Comparator Or Baseline | Primary amide analog (CAS 1316226-13-7): LogP = 0.53 |
| Quantified Difference | ΔLogP = +0.23 (43% increase in LogP units) |
| Conditions | Computed using JChem via ChemBase platform; identical algorithm applied to both compounds |
Why This Matters
Higher LogP directly correlates with enhanced passive membrane diffusion, making the target compound a preferred starting point for cellular assays or programs requiring intracellular target engagement.
- [1] ChemBase. N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide. ChemBase ID: 62776 (accessed 2026-04-28). View Source
- [2] ChemBase. 2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide. ChemBase ID: 62761 (accessed 2026-04-28). View Source
- [3] Waring, M. J. Lipophilicity and Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
